methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride
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Overview
Description
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride is a synthetic organic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Known for their biological activities and therapeutic potential.
Indazole-3-carboxylate derivatives: Similar in structure and function, with applications in medicinal chemistry.
Uniqueness
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride stands out due to its specific chemical structure, which imparts unique biological properties
Properties
CAS No. |
2648939-92-6 |
---|---|
Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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